![molecular formula C12H12N2O3S B2639746 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide CAS No. 892850-66-7](/img/structure/B2639746.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide
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Overview
Description
“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide” is a compound that is related to a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . These compounds have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
Synthesis Analysis
The synthesis of related compounds involves starting with commercially available reactants . The core unit can be prepared in a straightforward manner . Then, the phenyl rings can be derivatized by lithiation, and their photophysical properties can be adjusted as needed .Molecular Structure Analysis
The molecular structure of related compounds involves a benzo[d][1,3]dioxole core . The obtained fluorescent groups have an absorption range of 403-520 nm and an emission range of 495-665 nm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the preparation of the core unit from commercially available reactants, followed by the derivatization of the phenyl rings by lithiation .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include long fluorescence lifetimes, high photobleaching stability, large Stokes shifts, and small sizes . The obtained fluorescent groups have an absorption range of 403-520 nm and an emission range of 495-665 nm .Scientific Research Applications
Anticonvulsant Activity
Background: Epilepsy is a complex neurological disorder characterized by impulsive and recurring seizures. Alterations in brain function due to abnormal and excessive electrical discharges from neuronal cells lead to these seizures. Unfortunately, a significant percentage of epilepsy patients remain refractory to currently available antiepileptic drugs (AEDs).
Research Findings: Researchers have synthesized [1,3]dioxolo-chromeno[2,3-b]pyridines, including our compound of interest, through an efficient one-pot three-component reaction. These compounds were screened for anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests. Notably, compound 4h demonstrated significant therapeutic efficacy with minimal toxicity (ED50 = 34.7 mg/kg in MES test and 37.9 mg/kg in sc PTZ test). Molecular dynamic simulations revealed stable interactions with the GABA A receptor, suggesting its potential as a neurotherapeutic agent .
Antitumor Activity
Background: Cancer remains a global health challenge, necessitating the discovery of novel antitumor agents. Thiazole derivatives have shown promise in this context.
Research Findings: A series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. Some compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM. These findings highlight the potential of thiazole-based compounds in cancer therapy .
Imidazole-Containing Compounds
Background: Imidazole derivatives have diverse biological activities, including antitumor effects.
Research Findings: While not directly related to our compound, imidazole-containing compounds have been investigated for their therapeutic potential. Further exploration of imidazole-based structures could yield valuable insights for drug development .
Cytotoxic Activity
Background: Cytotoxicity assays are crucial for assessing the impact of compounds on cell viability.
Research Findings: A specific [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent cytotoxic effects on prostate cancer cells. Although not the exact compound we’re discussing, this highlights the broader relevance of thiazole-based structures in cancer research .
Drug Design and Optimization
Background: Computational modeling and structure-activity relationship studies play a crucial role in drug design.
Research Opportunities: Researchers can explore modifications to the compound’s structure, optimizing its pharmacological properties. Computational simulations can guide these efforts, leading to improved analogs.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-3-11(15)14-12-13-7-4-8-9(17-6-16-8)5-10(7)18-12/h4-5H,2-3,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDLWPMBHZRQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide |
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